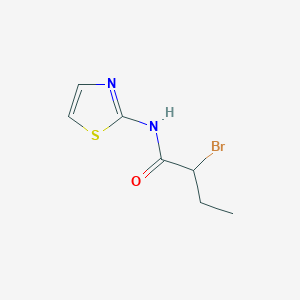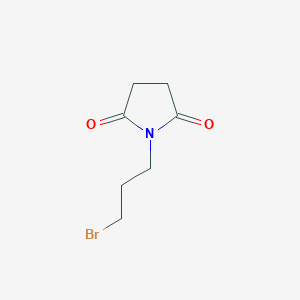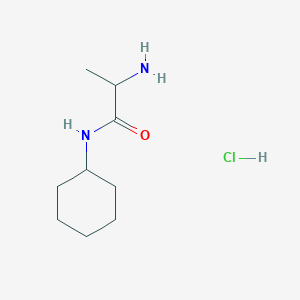
3-(Aminomethyl)-5-chloroaniline
Übersicht
Beschreibung
3-(Aminomethyl)-5-chloroaniline: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted at the third position with an aminomethyl group and at the fifth position with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloroaniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with formaldehyde and ammonium chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically involve:
Step 1: Condensation reaction with formaldehyde and ammonium chloride in an acidic medium.
Step 2: Reduction of the nitro group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Ensuring optimal reaction conditions for high yield and purity.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-chloroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(Aminomethyl)-2-chloroaniline
- 3-(Aminomethyl)-4-chloroaniline
- 3-(Aminomethyl)-6-chloroaniline
Comparison:
- Structural Differences: The position of the chlorine atom varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 3-(Aminomethyl)-5-chloroaniline is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVZFVALCYRYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902684 | |
| Record name | NoName_3231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)


![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)




